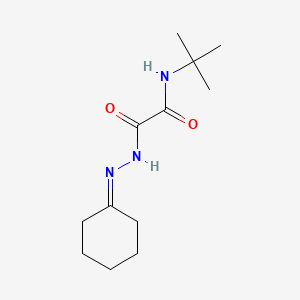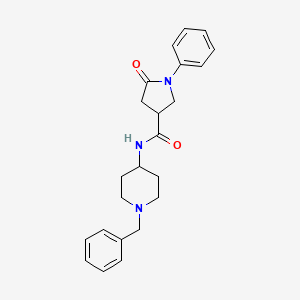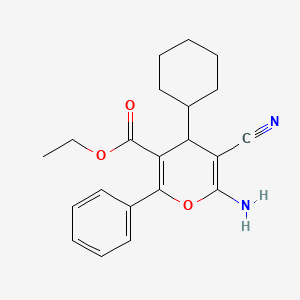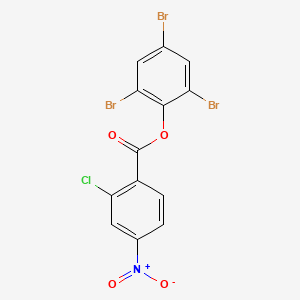![molecular formula C22H37NO B4883109 2,6-Ditert-butyl-4-[[cyclohexyl(methyl)amino]methyl]phenol](/img/structure/B4883109.png)
2,6-Ditert-butyl-4-[[cyclohexyl(methyl)amino]methyl]phenol
Overview
Description
2,6-Ditert-butyl-4-[[cyclohexyl(methyl)amino]methyl]phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize various products, including lubricant oils, cosmetics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[[cyclohexyl(methyl)amino]methyl]phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction conditions include:
Temperature: Moderate temperatures are maintained to ensure optimal reaction rates.
Catalyst: Aluminum phenoxide is used to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Phenol and isobutene.
Catalyst: Aluminum phenoxide.
Purification: The product is purified through distillation and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-[[cyclohexyl(methyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to phenolic forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Halogens and nitrating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,6-Ditert-butyl-4-[[cyclohexyl(methyl)amino]methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Industry: Used in the stabilization of lubricants, cosmetics, and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents oxidative damage to cells and molecules. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved include the inhibition of lipid peroxidation and the stabilization of cell membranes .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,6-Di-tert-butylphenol: Another antioxidant used in various industrial applications.
Uniqueness
2,6-Ditert-butyl-4-[[cyclohexyl(methyl)amino]methyl]phenol is unique due to its specific structure, which provides enhanced stability and antioxidant properties compared to other similar compounds .
Properties
IUPAC Name |
2,6-ditert-butyl-4-[[cyclohexyl(methyl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-21(2,3)18-13-16(14-19(20(18)24)22(4,5)6)15-23(7)17-11-9-8-10-12-17/h13-14,17,24H,8-12,15H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYHKYNBJMGYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-3-nitrophenyl)(4-pyridinyl)methanone](/img/structure/B4883036.png)
![N-{3-[(dipropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B4883040.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(methylthio)propanamide](/img/structure/B4883044.png)

![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B4883057.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B4883059.png)




![methyl 2-(isobutyrylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4883110.png)
![16-[(3-Hydroxypropyl)amino]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B4883123.png)
![4-bromo-N-[3-(dibutylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B4883130.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883138.png)
